Hydrogen-Bond Donor Deficiency Relative to Hydroxymethyl Analog Reduces Off-Target Polar Interactions
The target compound possesses a single hydrogen-bond donor (the primary 4-amino group), whereas the direct (2S,4R)-hydroxymethyl analog (CAS 1116454-27-3) bears an additional –OH donor, as confirmed by comparative structure analysis [1]. Reducing HBD count from 2 to 1 lowers the propensity for non-specific polar interactions while retaining sufficient solubility for formulation.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (PubChem computed) |
| Comparator Or Baseline | (2S,4R)-1-Boc-2-hydroxymethyl-4-aminopyrrolidine hydrochloride: 2 HBD (amine + hydroxyl) |
| Quantified Difference | Δ = −1 HBD |
| Conditions | Structural analysis; PubChem computed properties for target; molecular formula of comparator from AKSci product specification |
Why This Matters
Lower HBD count improves membrane permeability predictions and reduces the risk of promiscuous hydrogen-bond interactions in crowded biological environments, a critical parameter in CNS-targeted library design.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 58303491, tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate (Hydrogen Bond Donor Count = 1). Retrieved May 4, 2026. View Source
